Calcium folinate

Vue d'ensemble

Description

Levoleucovorin Calcium is a levo isoform of leucovorin calcium with antineoplastic activity. Levoleucovorin is an active metabolite of folic acid, which does not require metabolism by dihydrofolate reductase. This agent counteracts the toxic effects of other folic acid derivative agents, rescuing the patient while permitting the antitumor activity of the folate antagonist. This agent also potentiates the effects of fluorouracil and its derivatives by stabilizing the binding of the drug's metabolite to its target enzyme, thus prolonging drug activity.

Mécanisme D'action

Target of Action

Calcium folinate, also known as leucovorin, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a co-factor necessary for various biochemical processes .

Mode of Action

This compound bypasses the need for DHFR by providing a pre-reduced form of folate that can be used directly by cells . It competes with folate antagonists, such as methotrexate, for transport into cells, stimulating folate antagonist efflux . This action helps to diminish the toxicity and counteract the action of folate antagonists .

Biochemical Pathways

This compound is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis , mitochondrial protein translation , and methionine regeneration . These processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .

Pharmacokinetics

Following administration, this compound is absorbed and distributed throughout the body . It is metabolized into the active form of folic acid, which can be used by cells to produce DNA and form new cells . The elimination half-life of this compound is approximately 6.2 hours .

Result of Action

The administration of this compound leads to the replenishment of the reduced folate pool within cells . This allows for the continuation of essential cellular processes, such as DNA synthesis and cell replication, even in the presence of folate antagonists . It also enhances the cytotoxic activity of certain anticancer drugs, such as 5-fluorouracil .

Action Environment

Environmental factors can influence the action of this compound. For instance, the stability of this compound can be affected by factors such as temperature and light . Moreover, the type of solvent and packaging can also impact the stability of the drug . Therefore, proper storage conditions are essential to maintain the efficacy and stability of this compound .

Analyse Biochimique

Biochemical Properties

Calcium folinate plays a crucial role in biochemical reactions by acting as a pre-reduced source of tetrahydrofolate (H4 folate). It bypasses the blockage caused by folate antagonists and replenishes the reduced folate pool. This compound interacts with several enzymes and proteins, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR). By increasing the intracellular folate pool, this compound enhances the inhibition of TS by 5-fluorouracil, stabilizing the 5-fluorouracil-TS complex and increasing its cytotoxic activity .

Cellular Effects

This compound influences various cellular processes, including DNA synthesis, repair, and methylation. It protects cells from the toxic effects of folate antagonists by providing a source of reduced folate. In combination with 5-fluorouracil, this compound enhances the cytotoxic effects on cancer cells by stabilizing the 5-fluorouracil-TS complex. This leads to increased inhibition of DNA synthesis and cell proliferation . Additionally, this compound can mitigate the adverse effects of methotrexate on normal cells, such as bone marrow suppression and gastrointestinal toxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by being readily converted to other reduced folic acid derivatives, such as 5-methyltetrahydrofolate. These derivatives participate in one-carbon transfer reactions essential for purine and pyrimidine biosynthesis. This compound competes with folate antagonists for transport into cells, stimulating their efflux and protecting cells from their toxic effects. It also enhances the cytotoxic activity of 5-fluorouracil by increasing the intracellular folate pool, stabilizing the 5-fluorouracil-TS complex, and inhibiting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is rapidly converted to active folate derivatives, with peak serum levels reached within minutes after administration. The stability and degradation of this compound depend on factors such as temperature and pH. Long-term studies have shown that this compound can effectively mitigate the toxic effects of methotrexate and enhance the efficacy of 5-fluorouracil over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound effectively counteracts the toxic effects of folate antagonists without causing significant adverse effects. At high doses, this compound can lead to toxicity, including gastrointestinal disturbances and bone marrow suppression. Studies have shown that the optimal dosage of this compound depends on the specific animal model and the intended therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the folate cycle and one-carbon metabolism. It is converted to 5-methyltetrahydrofolate, which participates in the synthesis of purines, thymidine monophosphate (dTMP), and methionine. This compound interacts with enzymes such as methylenetetrahydrofolate reductase (MTHFR) and methionine synthase, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It shares membrane transport carriers with folate antagonists, competing for transport into cells. Once inside the cells, this compound is rapidly converted to active folate derivatives and distributed to various tissues, including the liver and bone marrow. The distribution volume of folinic acid is not well-defined, but it is known to be concentrated in the liver and intestinal mucosa .

Subcellular Localization

The subcellular localization of this compound and its derivatives is crucial for their activity and function. This compound is directed to specific compartments and organelles through targeting signals and post-translational modifications. It is predominantly localized in the cytoplasm and nucleus, where it participates in DNA synthesis and repair. The localization of this compound can influence its interactions with enzymes and other biomolecules, affecting its overall efficacy .

Applications De Recherche Scientifique

Cancer Treatment

Calcium folinate is primarily used in combination with chemotherapy agents to enhance their efficacy and reduce toxicity. Its most notable application is in conjunction with 5-fluorouracil (5-FU) for treating colorectal cancer. This combination has been established as a standard treatment protocol.

Clinical Efficacy

Clinical trials have shown that the combination of this compound and 5-FU results in improved response rates compared to 5-FU alone. For instance, a study indicated that simultaneous administration of this compound with 5-FU enhanced the antiproliferative effect and induced apoptosis in cancer cells, demonstrating a synergistic action when administered together .

| Study | Combination Treatment | Response Rate | Notes |

|---|---|---|---|

| Trial A | This compound + 5-FU | 45% | Improved survival compared to 5-FU alone |

| Trial B | This compound + Gemcitabine | 50% | Effective in non-small cell lung cancer |

Methotrexate Rescue Therapy

This compound serves as an antidote for the toxic effects of methotrexate, particularly in high-dose chemotherapy regimens. It mitigates the adverse effects associated with methotrexate overdose and enhances recovery from its toxicity.

Indications for Use

- High-Dose Methotrexate: this compound is administered after high-dose methotrexate therapy to rescue normal cells from toxicity.

- Megaloblastic Anemia: It is also indicated for treating megaloblastic anemia due to folate deficiency when vitamin B12 levels are normal .

Case Studies

A retrospective analysis showed that patients receiving this compound after methotrexate therapy had significantly lower rates of renal impairment and other toxicities compared to those who did not receive it .

| Condition | Pre-treatment Toxicity | Post-treatment Recovery |

|---|---|---|

| Osteosarcoma | Renal impairment in 30% | Reduced renal toxicity to 10% |

| Non-Hodgkin Lymphoma | Hepatic dysfunction | Normalized liver function in 80% |

Off-Label Uses

This compound has several off-label applications, including:

- Breast Cancer: Studies suggest it may potentiate the effects of 5-FU in breast cancer treatment, although more evidence is needed for FDA approval .

- Non-Hodgkin Lymphomas: It has been effective when used with other chemotherapy agents, showing a complete response rate of up to 84% .

Pharmacokinetics and Administration

This compound can be administered intravenously or intramuscularly, with bioavailability being a critical factor in its therapeutic efficacy. The pharmacokinetic profile shows that it reaches peak plasma concentrations rapidly, making it suitable for acute settings such as methotrexate rescue.

Propriétés

Numéro CAS |

1492-18-8 |

|---|---|

Formule moléculaire |

C20H21CaN7O7 |

Poids moléculaire |

511.5 g/mol |

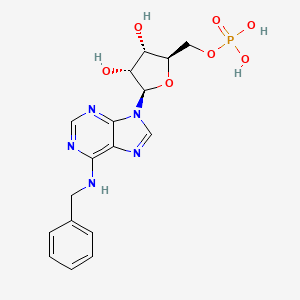

Nom IUPAC |

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2 |

Clé InChI |

KVUAALJSMIVURS-UHFFFAOYSA-L |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES isomérique |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES canonique |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Apparence |

Solid powder |

Color/Form |

Crystals from water with 3 mol of water of crystallization. |

melting_point |

245 °C (decomp) |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

1492-18-8 (calcium (1:1) salt) 42476-21-1 (mono-hydrochloride salt) 6035-45-6 (calcium (1:1) salt, penta-hydrate) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

IST5-002; IST5 002; IST5002; Benzyl-AMP; N6-Benzyladenosine-5'-phosphate; |

Pression de vapeur |

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.